molecular formula C9H16O2 B2816768 4-[(2-Methyloxiran-2-yl)methyl]oxane CAS No. 2248348-12-9

4-[(2-Methyloxiran-2-yl)methyl]oxane

Cat. No. B2816768
CAS RN: 2248348-12-9
M. Wt: 156.225
InChI Key: WPOOUSAQKRBBAK-UHFFFAOYSA-N
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Description

4-[(2-Methyloxiran-2-yl)methyl]oxane, also known as MEMO, is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in various fields. MEMO is a heterocyclic compound that consists of a six-membered ring with an epoxide functional group and a methyl group attached to it.

Mechanism Of Action

The mechanism of action of 4-[(2-Methyloxiran-2-yl)methyl]oxane involves its interaction with biological molecules such as enzymes, receptors, and ion channels. 4-[(2-Methyloxiran-2-yl)methyl]oxane can covalently modify the active site of enzymes and inhibit their catalytic activity. 4-[(2-Methyloxiran-2-yl)methyl]oxane can also bind to receptors and modulate their signaling pathways, leading to various physiological effects. 4-[(2-Methyloxiran-2-yl)methyl]oxane can interact with ion channels and alter their conductance, leading to changes in the membrane potential and cellular excitability.
Biochemical and Physiological Effects:
4-[(2-Methyloxiran-2-yl)methyl]oxane has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-[(2-Methyloxiran-2-yl)methyl]oxane can inhibit the activity of several enzymes such as acetylcholinesterase, carbonic anhydrase, and cyclooxygenase. In vivo studies have shown that 4-[(2-Methyloxiran-2-yl)methyl]oxane can modulate the levels of neurotransmitters such as dopamine, serotonin, and acetylcholine, leading to changes in behavior and cognition. 4-[(2-Methyloxiran-2-yl)methyl]oxane has also been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities.

Advantages And Limitations For Lab Experiments

4-[(2-Methyloxiran-2-yl)methyl]oxane has several advantages for lab experiments such as its high reactivity, functional group tolerance, and ease of synthesis. 4-[(2-Methyloxiran-2-yl)methyl]oxane can be easily incorporated into various chemical and biological systems, making it a versatile tool for studying their functions. However, 4-[(2-Methyloxiran-2-yl)methyl]oxane also has some limitations such as its potential toxicity and instability under certain conditions. Careful consideration should be given to the concentration and exposure time of 4-[(2-Methyloxiran-2-yl)methyl]oxane in experiments to avoid unwanted effects.

Future Directions

There are several future directions for 4-[(2-Methyloxiran-2-yl)methyl]oxane research such as the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action at the molecular level. 4-[(2-Methyloxiran-2-yl)methyl]oxane derivatives with improved pharmacological and physicochemical properties can be synthesized and evaluated for their therapeutic potential. 4-[(2-Methyloxiran-2-yl)methyl]oxane can also be incorporated into various materials such as coatings, films, and fibers to improve their properties. The use of advanced techniques such as X-ray crystallography, NMR spectroscopy, and molecular modeling can provide insights into the interactions between 4-[(2-Methyloxiran-2-yl)methyl]oxane and biological molecules, leading to the design of more potent and selective compounds.

Synthesis Methods

The synthesis of 4-[(2-Methyloxiran-2-yl)methyl]oxane involves the reaction of 2-methyloxirane and formaldehyde in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction proceeds through a three-step mechanism, which involves the formation of a hemiacetal intermediate, followed by ring-opening and cyclization reactions. The yield of 4-[(2-Methyloxiran-2-yl)methyl]oxane can be improved by optimizing the reaction conditions such as the ratio of reactants, temperature, and reaction time.

Scientific Research Applications

4-[(2-Methyloxiran-2-yl)methyl]oxane has been extensively studied for its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 4-[(2-Methyloxiran-2-yl)methyl]oxane can be used as a building block for the synthesis of more complex molecules due to its high reactivity and functional group tolerance. In materials science, 4-[(2-Methyloxiran-2-yl)methyl]oxane can be incorporated into polymer matrices to improve their mechanical and thermal properties. In medicinal chemistry, 4-[(2-Methyloxiran-2-yl)methyl]oxane has been investigated as a potential drug candidate due to its ability to interact with biological molecules and modulate their functions.

properties

IUPAC Name

4-[(2-methyloxiran-2-yl)methyl]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(7-11-9)6-8-2-4-10-5-3-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOOUSAQKRBBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Methyloxiran-2-yl)methyl]oxane

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